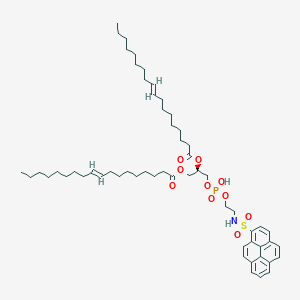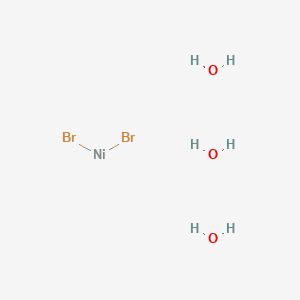
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is particularly valuable due to its fluorescent properties, which make it suitable for studying membrane dynamics and interactions. The pyrene label allows for the visualization and tracking of the compound within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled typically involves the conjugation of pyrene to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled can undergo several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, altering its fluorescent properties.
Reduction: Reduction reactions can modify the pyrene label, affecting its interaction with other molecules.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrene label are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene label can result in the formation of pyrene quinones, while reduction can yield pyrene alcohols.
科学的研究の応用
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid-lipid and lipid-protein interactions in model membrane systems.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane dynamics.
Medicine: Utilized in drug delivery research to investigate the behavior of liposomal formulations.
Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties.
作用機序
The mechanism by which 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled exerts its effects is primarily through its incorporation into lipid bilayers. The pyrene label allows for the monitoring of membrane fluidity, phase transitions, and interactions with other biomolecules. The compound interacts with molecular targets such as membrane proteins and lipids, providing insights into membrane structure and function.
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Another fluorescently labeled phospholipid used for similar applications but with different fluorescent properties.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, rhodamine-labeled: Utilized in fluorescence studies with distinct excitation and emission wavelengths compared to pyrene-labeled derivatives.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is unique due to its specific fluorescent characteristics, which include a distinct excitation and emission spectrum. This makes it particularly useful for studies requiring precise tracking and visualization of lipid dynamics in complex biological systems.
特性
分子式 |
C57H86NO10PS |
|---|---|
分子量 |
1008.3 g/mol |
IUPAC名 |
[(2R)-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H86NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(59)65-46-51(68-55(60)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(61,62)66-45-44-58-70(63,64)53-43-41-50-39-38-48-34-33-35-49-40-42-52(53)57(50)56(48)49/h17-20,33-35,38-43,51,58H,3-16,21-32,36-37,44-47H2,1-2H3,(H,61,62)/b19-17+,20-18+/t51-/m1/s1 |
InChIキー |
VQMRCQVKHOAKOB-YQAYVEMKSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)






